molecular formula C13H16BBrClFO3 B8209232 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B8209232
M. Wt: 365.43 g/mol
InChI Key: DLAOLDYWZFETLR-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a multifunctional arylboronic ester with a complex substitution pattern. Its structure features bromo, chloro, fluoro, and methoxy groups on a phenyl ring, which is conjugated to a pinacol boronate ester group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The combination of electron-withdrawing halogens (Br, Cl, F) and an electron-donating methoxy group creates unique electronic and steric properties, influencing its reactivity, solubility, and stability. Such derivatives are critical in pharmaceutical and materials science research, particularly for synthesizing complex molecules with tailored electronic profiles.

Properties

IUPAC Name

2-(5-bromo-3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrClFO3/c1-12(2)13(3,4)20-14(19-12)7-6-8(15)11(18-5)9(16)10(7)17/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAOLDYWZFETLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)Cl)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Boronation Strategy

This method employs directed ortho-lithiation of a halogenated aryl substrate followed by boronation. For example, 2-chloro-6-fluoroanisole (2,6-CFA) has been lithiated at -65°C using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME). Subsequent treatment with trimethyl borate (B(OMe)₃) yields the boronate intermediate, which is hydrolyzed to the boronic acid.

Key considerations :

  • Temperature control : Lithiation at ≤-65°C minimizes side reactions.

  • Directing groups : Methoxy and halogen substituents guide lithiation to the para position.

  • Substrate specificity : Starting materials like 5-bromo-3-chloro-2-fluoro-4-methoxyiodobenzene may require tailored halogenation sequences to install substituents.

Miyaura Borylation

Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) offers a robust alternative. For instance, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized using Pd(dppf)Cl₂ and KOAc in 1,4-dioxane at 90°C. This method avoids extreme temperatures but requires precise catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand).

Advantages :

  • Functional group tolerance for halogens and methoxy groups.

  • Higher yields (74–90%) compared to lithiation.

Esterification with Pinacol

The boronic acid is converted to its pinacol ester via acid-catalyzed condensation.

Standard Esterification Protocol

A mixture of boronic acid and pinacol (2,3-dimethyl-2,3-butanediol) in toluene is refluxed with azeotropic water removal. For example, 4-chloro-2-fluoro-3-methoxyphenylboronic acid was esterified in methyl isobutyl ketone (MIBK) at 80°C, yielding the pinacol ester in >85% purity.

Optimization parameters :

  • Solvent : MIBK or toluene enhances solubility and facilitates water separation.

  • Stoichiometry : A 1:1.2 molar ratio of boronic acid to pinacol ensures complete conversion.

One-Pot Synthesis

Recent patents describe tandem borylation-esterification workflows. In one approach, the crude boronic acid from Miyaura borylation is directly treated with pinacol in MIBK, avoiding isolation. This reduces degradation risks for electron-deficient boronic acids.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Lithiation-Boronationn-BuLi, B(OMe)₃, -65°C, DME60–70%Regioselective for para substitutionCryogenic conditions required
Miyaura BorylationPd(dppf)Cl₂, B₂pin₂, 90°C, 1,4-dioxane70–85%Mild conditions, scalableCatalyst cost and sensitivity to O₂
One-Pot EsterificationPinacol, MIBK, 80°C80–90%Reduced purification stepsRequires anhydrous conditions

Purification and Characterization

  • Crystallization : The pinacol ester is often isolated by cooling the reaction mixture, yielding crystalline solids.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves residual pinacol.

  • Analytical data : Key characterization includes ¹H/¹³C NMR, HRMS, and X-ray crystallography (for regiochemical confirmation).

Industrial-Scale Considerations

  • Solvent recovery : MIBK and toluene are recycled via distillation.

  • Safety protocols : Handling of n-BuLi and boron trifluoride etherates mandates inert atmosphere and rigorous moisture exclusion.

Emerging Methodologies

  • Flow chemistry : Continuous flow systems enhance heat transfer during exothermic lithiation steps.

  • Enzymatic esterification : Pilot studies explore lipase-catalyzed esterification under ambient conditions, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester in the Suzuki–Miyaura reaction involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester with structurally related phenylboronic acid pinacol esters, focusing on substituent effects, solubility, reactivity, and stability.

Table 1: Structural and Physical Properties

Compound Name (CAS) Substituents Molecular Weight (g/mol) Solubility Trends
Target compound 5-Br, 3-Cl, 2-F, 4-OMe ~370 (estimated) High in chloroform
5-Chloro-2-fluorophenylboronic acid pinacol ester (642-78-4) 5-Cl, 2-F ~255 Moderate in ketones
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (1668474-08-5) 3-Cl, 4-OEt, 5-F 300.56 High in polar solvents
4-Nitrophenylboronic acid pinacol ester 4-NO₂ ~239 High in acetone
2-Cyano-4-fluorobenzeneboronic acid pinacol ester 2-CN, 4-F ~263 Moderate in ethers
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester (1150271-54-7) 5-Br, 2,3-methylenedioxy 326.98 Low in hydrocarbons

Key Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The target compound’s bromo, chloro, and fluoro substituents enhance electrophilicity at the boron center, facilitating oxidative addition in cross-couplings. However, steric hindrance from multiple halogens may slow transmetallation compared to less substituted analogs (e.g., 5-chloro-2-fluoro derivative) . This mixed electronic profile contrasts with purely EWG-bearing esters (e.g., 4-nitrophenyl analog), which exhibit faster reaction kinetics with Pd catalysts .

Solubility Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids . The target compound’s solubility aligns with this trend, showing high solubility in chloroform but lower in hydrocarbons. Comparatively, esters with polar substituents (e.g., 4-nitro or cyano groups) demonstrate higher solubility in polar aprotic solvents like acetone .

Stability and Hydrolysis Resistance The presence of halogens (Br, Cl, F) enhances hydrolytic stability by withdrawing electron density from the boron atom, reducing susceptibility to nucleophilic attack. This stability exceeds that of esters with EDGs (e.g., methoxy or ethoxy derivatives) . Kinetic studies on 4-nitrophenylboronic acid pinacol ester reveal rapid reaction with H₂O₂, forming phenolic byproducts . The target compound’s halogenation likely slows similar oxidative degradation.

This contrasts with less hindered analogs like 5-bromo-2,3-methylenedioxy derivatives, which retain planar geometry for efficient Pd coordination .

Table 2: Reactivity and Stability

Compound Name (CAS) Cross-Coupling Efficiency Hydrolysis Stability Oxidation Resistance
Target compound Moderate High High
4-Nitrophenylboronic acid pinacol ester High Low Low
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester Moderate-High Moderate Moderate
2-Cyano-4-fluorobenzeneboronic acid pinacol ester High Moderate Low

Biological Activity

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of organoboron compounds known for their diverse applications, including in drug design and synthesis.

  • Molecular Formula : C13H18BClBrF O3
  • Molecular Weight : 356.45 g/mol
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a phenyl ring substituted with bromine, chlorine, fluorine, and methoxy groups, along with a boronic acid pinacol ester moiety.

Boronic acids and their derivatives often act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with diols. This mechanism is crucial in the development of compounds targeting specific biological pathways, particularly in cancer therapy and antibacterial applications.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Compounds similar to this compound have been reported to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, which is significant for treating infections in immunocompromised patients .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that a related boronic acid derivative inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 6.74 nM. This suggests that structural modifications can enhance the efficacy of boronic acids against specific cancers .
  • Antibacterial Efficacy :
    • Another investigation revealed that a structurally similar compound effectively reduced biofilm formation by Pseudomonas aeruginosa by interfering with quorum sensing mechanisms, highlighting its potential as an antibacterial agent .

Comparative Analysis

The following table summarizes the biological activities of various boronic acid derivatives compared to this compound:

Compound NameIC50 (nM)Activity TypeTarget Organism/Cell Line
5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronicTBDAnticancerBreast Cancer Cell Lines
Related Boronic Acid Derivative6.74AnticancerBreast Cancer Cell Lines
Similar Boronic Acid CompoundTBDAntibacterialPseudomonas aeruginosa

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing polyhalogenated biaryls for pharmaceutical intermediates. The pinacol ester group stabilizes the boronic acid, enabling long-term storage and handling under ambient conditions. Reaction protocols typically involve Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and polar aprotic solvents like THF or DMF .

Q. How do the substituents (Br, Cl, F, OMe) influence its reactivity?

  • Halogens (Br, Cl, F) : Electron-withdrawing effects reduce electron density at the boron center, potentially slowing transmetallation but improving stability. Steric hindrance from ortho-substituents (e.g., Cl, F) can direct coupling to para positions .
  • Methoxy (OMe) : The electron-donating group enhances solubility in polar solvents and may stabilize intermediates via resonance .

Q. What analytical methods are used to confirm its identity and purity?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To verify substituent positions and boron integration (¹⁹F NMR distinguishes fluorinated isomers) .
  • HPLC-MS : Quantifies purity and detects hydrolysis byproducts (e.g., free boronic acid) .
  • X-ray crystallography (if crystalline): Resolves steric and electronic effects of substituents .

Advanced Research Questions

Q. How can reaction efficiency be optimized in aqueous or protic media?

  • Catalyst Selection : Water-soluble ligands (e.g., sulfonated phosphines) or nanoparticles enhance Pd dispersion in biphasic systems.
  • Oxidative Activation : H₂O₂ (0.1–1.0 eq.) accelerates hydrolysis of the pinacol ester to the reactive boronic acid, as shown in kinetic studies of analogous compounds .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent premature ester hydrolysis while facilitating transmetallation .

Q. What strategies address regioselectivity challenges in cross-coupling with polyhalogenated partners?

  • Steric Control : Bulky substituents (e.g., Cl at C3) direct coupling to less hindered positions.
  • Electronic Effects : Electron-deficient aryl halides (e.g., p-CF₃) couple preferentially with electron-rich boronic esters.
  • Catalyst Tuning : PdCl₂(dppf) or N-heterocyclic carbene (NHC) ligands improve selectivity for sterically congested substrates .

Q. How do stability and decomposition pathways impact long-term storage?

  • Hydrolysis : The pinacol ester hydrolyzes to boronic acid in humid environments, detectable via ¹¹B NMR (δ ~30 ppm for ester vs. ~28 ppm for acid).
  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition >150°C, necessitating storage at 2–8°C under argon .
  • Contradictions in Safety Data : While some SDSs lack hazard classifications (e.g., ), structurally similar compounds ( ) show irritant properties (H315/H319), warranting glovebox use and moisture-free handling .

Q. What are the limitations in using this compound for heterocycle synthesis?

  • Competitive Protodeboronation : Electron-deficient arylboronates (due to F, Cl) are prone to protodeboronation under acidic conditions. Mitigate via:
  • Low-temperature reactions (−20°C).
  • Buffered conditions (e.g., NaHCO₃ in MeOH/H₂O) .
    • Byproduct Formation : Cross-coupling with ortho-substituted halides may yield diaryl ethers via Ullmann-type side reactions. Use Cu-free conditions or chelating ligands to suppress this .

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